Hexahydro-7,8a-methanopyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid
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Overview
Description
Hexahydro-7,8a-methanopyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid is a complex heterocyclic compound that features a unique structure combining elements of pyrrole and oxazine rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of hexahydro-7,8a-methanopyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid typically involves multi-step processes that include cyclization and annulation reactions. One common method involves the reaction of appropriate precursors under controlled conditions to form the desired heterocyclic structure. For instance, the reaction of 3-methylenemorpholin-2-ones with oxalyl chloride can yield pyrrolo[2,1-c][1,4]oxazine derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Hexahydro-7,8a-methanopyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
Hexahydro-7,8a-methanopyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying heterocyclic chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of hexahydro-7,8a-methanopyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,1-c][1,4]oxazine-1,6,7-triones: These compounds share a similar core structure but differ in the functional groups attached.
1,3-Oxazine Derivatives: These compounds have a different arrangement of the nitrogen and oxygen atoms in the ring but exhibit similar chemical reactivity.
Uniqueness
Hexahydro-7,8a-methanopyrrolo[2,1-c][1,4]oxazine-3-carboxylic acid is unique due to its specific ring structure and the presence of both pyrrole and oxazine elements. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C9H13NO3 |
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Molecular Weight |
183.20 g/mol |
IUPAC Name |
3-oxa-6-azatricyclo[6.1.1.01,6]decane-4-carboxylic acid |
InChI |
InChI=1S/C9H13NO3/c11-8(12)7-4-10-3-6-1-9(10,2-6)5-13-7/h6-7H,1-5H2,(H,11,12) |
InChI Key |
NCYZTCDXDVNMAT-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC13COC(CN3C2)C(=O)O |
Origin of Product |
United States |
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